molecular formula C19H11NO5 B5821100 2-(4-Hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid

2-(4-Hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid

Cat. No.: B5821100
M. Wt: 333.3 g/mol
InChI Key: DBBWMAHBSZXHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a quinoline core fused with a benzene ring, a hydroxyphenyl group, and a carboxylic acid group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification techniques like chromatography and crystallization are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can intercalate with DNA, leading to inhibition of DNA replication and transcription. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid is unique due to its highly functionalized structure, which allows for diverse chemical modifications and a broad range of biological activities. Its combination of a quinoline core with a hydroxyphenyl and carboxylic acid group provides a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO5/c21-11-6-4-10(5-7-11)20-17(22)14-3-1-2-12-13(19(24)25)8-9-15(16(12)14)18(20)23/h1-9,21H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBWMAHBSZXHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.